2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Choose the hemioxalate salt (CAS 1527515-02-1) for superior handling and stoichiometric accuracy vs. hygroscopic dihydrochloride salts or the volatile free base. This non-hygroscopic, crystalline 2:1 base-acid form ensures exact weighing, consistent reaction yields, and long-term storage stability at 2-8°C—critical for process chemistry scale-up and reproducible SAR studies in medicinal chemistry.

Molecular Formula C14H26N4O4
Molecular Weight 314.38 g/mol
CAS No. 1527515-02-1
Cat. No. B3242640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid
CAS1527515-02-1
Molecular FormulaC14H26N4O4
Molecular Weight314.38 g/mol
Structural Identifiers
SMILESCN1CC2(C1)CNC2.CN1CC2(C1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C6H12N2.C2H2O4/c2*1-8-4-6(5-8)2-7-3-6;3-1(4)2(5)6/h2*7H,2-5H2,1H3;(H,3,4)(H,5,6)
InChIKeyKHNZDMOIBYOVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate (CAS 1527515-02-1): A Definitive Procurement Guide for the Rigid Piperazine Bioisostere Scaffold


2-Methyl-2,6-diazaspiro[3.3]heptane oxalate (hemioxalate, CAS 1527515-02-1) is a spirocyclic diamine salt comprising two equivalents of the free base with one equivalent of oxalic acid [1]. This compound belongs to the 2,6-diazaspiro[3.3]heptane class, recognized in medicinal chemistry as a rigid, sp³-rich scaffold serving as a conformational constraint and a potential bioisostere for piperazine [2]. The free base (CAS 1203567-11-6) is a bicyclic structure with two azetidine rings sharing a single spiro carbon [3]. The oxalate salt form is specifically selected to enhance the compound's solid-state stability and handling characteristics, making it a more convenient building block for laboratory and industrial-scale synthesis compared to its volatile free-base or hygroscopic hydrochloride analogs.

Why Generic Substitution Fails: The Critical Role of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate's Counterion and Salt Stoichiometry


Direct substitution of this compound with other salts of the 2-methyl-2,6-diazaspiro[3.3]heptane free base (e.g., dihydrochloride, CAS 1184963-68-5) or with the parent unsubstituted 2,6-diazaspiro[3.3]heptane scaffold (CAS 174-77-6) introduces significant variability in critical parameters . The hemioxalate salt (2:1 base:acid stoichiometry) offers a unique balance of crystallinity and aqueous solubility compared to more hygroscopic dihydrochloride salts, which can absorb atmospheric moisture and complicate accurate weighing and reaction stoichiometry . Furthermore, replacing the oxalate counterion with a different anion will alter the compound's solubility, melting point, and purification behavior, potentially derailing established synthetic protocols that rely on the specific physicochemical properties of this exact hemioxalate form. The methyl group on the nitrogen atom is a crucial vector for modulating lipophilicity and steric bulk, differentiating it from the unsubstituted core and providing a defined handle for further derivatization or structure-activity relationship (SAR) exploration [1].

Quantitative Differentiation of 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate: Head-to-Head Data and Class-Level Inferences


LogD7.4 Shift: Lipophilicity Modulation Compared to Piperazine Bioisosteres

The 2-methyl-2,6-diazaspiro[3.3]heptane scaffold, as a representative of the 2,6-diazaspiro[3.3]heptane class, demonstrates a significant shift in lipophilicity relative to the piperazine ring it often replaces. A comparative analysis of azaspiro[3.3]heptanes showed that introducing this spirocyclic center lowers the measured logD7.4 by as much as -1.0 log units compared to the corresponding piperazine analogs [1]. This is a quantifiable difference in a key drug-like property, offering a strategic advantage for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds. For the specific free base 2-methyl-2,6-diazaspiro[3.3]heptane, the calculated logD at pH 7.4 is -3.31, while the logP is -0.67, providing a precise baseline for predicting its behavior in biological systems [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Purity and Quality Control: Vendor-Specified Hemioxalate Assay Standards

The procurement value of 2-methyl-2,6-diazaspiro[3.3]heptane hemioxalate is directly tied to its specified purity and the availability of quality control documentation. Commercial vendors offer this compound with a guaranteed minimum purity of 95% (CAS 1527515-02-1, bis(2-methyl-2,6-diazaspiro[3.3]heptane) oxalate) or 97-98% for the 1:1 oxalate salt (CAS 1810070-20-2) [1]. This is a quantifiable differentiator from the free base (CAS 1203567-11-6) which is often supplied as a liquid or low-melting solid with less stringent purity documentation due to its inherent instability. Furthermore, vendors like Bidepharm provide batch-specific QC data including NMR, HPLC, and GC reports for the 98%+ purity oxalate salt, ensuring batch-to-batch reproducibility for sensitive reactions . This level of analytical support is not universally available for all salt forms or analogs.

Chemical Synthesis Quality Control Procurement

Patent-Validated Utility as a Building Block for Kinase and Autoimmune Disease Therapeutics

The 2-methyl-2,6-diazaspiro[3.3]heptane core is a validated intermediate in the synthesis of patent-protected compounds targeting high-value therapeutic areas. Specifically, the free base is used for the preparation of heterocyclyl compounds for the treatment of autoimmune diseases . Furthermore, the oxalate salt is cited as a reactant in the synthesis of amido-substituted cyclohexane derivatives developed as anticancer agents . While specific IC50 values for the final drug candidates are not provided in the context of this building block, its inclusion in patent filings (e.g., WO2018153312A1 for azaspiro compounds and WO2020140055A1 for CDK inhibitors) validates its utility in generating novel intellectual property [1]. This contrasts with simpler, unsubstituted diazaspiroheptanes or linear diamines which may not offer the same steric and electronic novelty required for patentable composition of matter claims.

Kinase Inhibition Autoimmune Disease Drug Discovery

Solubility Advantage: Predicted High Aqueous Solubility of the Free Base

A key differentiator for the 2-methyl-2,6-diazaspiro[3.3]heptane scaffold is its predicted high aqueous solubility, a critical parameter for both chemical handling and biological activity. The free base, 2-methyl-2,6-diazaspiro[3.3]heptane (CAS 1203567-11-6), is calculated to be freely soluble in water, with a solubility of 999 g/L at 25°C . This is a significant advantage over many flat, aromatic heterocycles or more lipophilic saturated rings it is designed to replace. While the oxalate salt form (CAS 1527515-02-1) will have a different solubility profile due to its ionic nature, the inherent high solubility of the parent scaffold is a strong indicator of favorable solution-phase properties for the compound class, which can translate to better in vivo exposure for derived drug candidates. In comparison, spiro[3.3]heptanes generally show higher aqueous solubility than their cyclohexane analogues .

Formulation ADME Physicochemical Properties

High-Value Application Scenarios for 2-Methyl-2,6-diazaspiro[3.3]heptane Oxalate Based on Quantitative Evidence


Optimization of Lead Compounds by Strategic Lipophilicity Reduction

In medicinal chemistry programs where a lead series containing a piperazine ring suffers from high lipophilicity (logD7.4), leading to poor metabolic stability or off-target toxicity, substituting the piperazine with a 2-methyl-2,6-diazaspiro[3.3]heptane moiety is a validated strategy. The class-level evidence demonstrates that this substitution can lower logD7.4 by as much as -1.0 log units [1]. The oxalate salt provides a stable, easily handled form of the building block to execute this transformation. The calculated logD7.4 of -3.31 for the free base provides a specific, quantifiable benchmark for predicting the impact on the overall molecule's physicochemical profile [2].

Synthesis of Patentable Kinase Inhibitors for Oncology and Autoimmune Indications

The 2-methyl-2,6-diazaspiro[3.3]heptane scaffold is a privileged structure in kinase drug discovery, cited in patents for the development of novel CDK inhibitors and agents for autoimmune disease [1]. The oxalate salt (CAS 1527515-02-1) serves as a direct starting material for introducing this rigid, three-dimensional motif into drug candidates. Its use in the preparation of amido-substituted cyclohexane derivatives as anticancer agents confirms its role in generating novel chemical matter [2]. This scenario is for discovery teams aiming to explore unique chemical space beyond flat heterocycles and establish strong intellectual property positions. The high purity (95-98%) and QC documentation available for the oxalate salt ensure the reproducibility required for patent exemplification and SAR studies .

Replacement of Hygroscopic Dihydrochloride Salts in Multi-Step Syntheses

In multi-step synthetic routes requiring precise stoichiometry, the use of the free base or its dihydrochloride salt can be problematic due to volatility or hygroscopicity, leading to variable yields and impurities. The hemioxalate salt (CAS 1527515-02-1) offers a non-hygroscopic, crystalline alternative that ensures accurate weighing and consistent reaction performance [1]. The defined 2:1 base-to-acid stoichiometry allows for predictable neutralization and coupling steps. This scenario is critical for process chemists and CROs scaling up reactions from milligrams to grams, where batch-to-batch reproducibility and ease of handling are paramount. The long-term storage stability of the oxalate salt at 2-8°C further supports its use in inventory management for commercial production [2].

Design of Soluble Chemical Probes for Target Validation

The predicted high aqueous solubility of the 2-methyl-2,6-diazaspiro[3.3]heptane free base (999 g/L) [1] makes its derivatives strong candidates for the development of chemical probes and tool compounds. In target validation studies, where a compound's activity must be robustly linked to target engagement without confounding solubility artifacts, a soluble scaffold is essential. The oxalate salt provides a convenient, stable source of this building block for constructing probe molecules with favorable solution-phase properties. This application scenario is relevant for academic screening centers and biotech companies focused on early-stage target discovery and validation, where compound quality and solubility are directly correlated with assay reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.